molecular formula C17H13BrN2O4 B15017340 5-{[5-(4-bromophenyl)furan-2-yl]methylidene}-1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-trione

5-{[5-(4-bromophenyl)furan-2-yl]methylidene}-1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-trione

Cat. No.: B15017340
M. Wt: 389.2 g/mol
InChI Key: QTBDVYTYYWCHBL-UHFFFAOYSA-N
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Description

5-{[5-(4-BROMOPHENYL)FURAN-2-YL]METHYLIDENE}-1,3-DIMETHYL-1,3-DIAZINANE-2,4,6-TRIONE: is a complex organic compound characterized by its unique structure, which includes a bromophenyl group attached to a furan ring, further linked to a diazinane trione core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-{[5-(4-BROMOPHENYL)FURAN-2-YL]METHYLIDENE}-1,3-DIMETHYL-1,3-DIAZINANE-2,4,6-TRIONE typically involves the following steps:

    Formation of the Furan Ring: The initial step involves the synthesis of the furan ring with a bromophenyl substituent. This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Attachment of the Diazinane Trione Core: The furan derivative is then reacted with a diazinane trione precursor under controlled conditions to form the final compound. This step often requires the use of catalysts and specific reaction conditions to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This includes the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.

Chemical Reactions Analysis

Types of Reactions

5-{[5-(4-BROMOPHENYL)FURAN-2-YL]METHYLIDENE}-1,3-DIMETHYL-1,3-DIAZINANE-2,4,6-TRIONE: undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The bromophenyl group allows for substitution reactions, where the bromine atom can be replaced with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Organometallic reagents, nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can introduce a variety of functional groups, enhancing the compound’s versatility.

Scientific Research Applications

5-{[5-(4-BROMOPHENYL)FURAN-2-YL]METHYLIDENE}-1,3-DIMETHYL-1,3-DIAZINANE-2,4,6-TRIONE: has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the treatment of diseases where its unique structure may offer specific advantages.

    Industry: Utilized in the development of advanced materials, including polymers and coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of 5-{[5-(4-BROMOPHENYL)FURAN-2-YL]METHYLIDENE}-1,3-DIMETHYL-1,3-DIAZINANE-2,4,6-TRIONE involves its interaction with specific molecular targets and pathways. The bromophenyl group and furan ring contribute to its binding affinity and specificity, allowing it to modulate biological processes effectively. The compound may inhibit or activate enzymes, receptors, or other proteins, leading to its observed biological effects.

Comparison with Similar Compounds

5-{[5-(4-BROMOPHENYL)FURAN-2-YL]METHYLIDENE}-1,3-DIMETHYL-1,3-DIAZINANE-2,4,6-TRIONE: can be compared with other similar compounds, such as:

    5-{[5-(4-METHOXYPHENYL)FURAN-2-YL]METHYLIDENE}-1,3-DIMETHYL-1,3-DIAZINANE-2,4,6-TRIONE: Similar structure but with a methoxy group instead of a bromine atom.

    5-{[5-(4-CHLOROPHENYL)FURAN-2-YL]METHYLIDENE}-1,3-DIMETHYL-1,3-DIAZINANE-2,4,6-TRIONE: Contains a chlorine atom instead of bromine, affecting its reactivity and biological activity.

The uniqueness of 5-{[5-(4-BROMOPHENYL)FURAN-2-YL]METHYLIDENE}-1,3-DIMETHYL-1,3-DIAZINANE-2,4,6-TRIONE lies in its specific substituents, which confer distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C17H13BrN2O4

Molecular Weight

389.2 g/mol

IUPAC Name

5-[[5-(4-bromophenyl)furan-2-yl]methylidene]-1,3-dimethyl-1,3-diazinane-2,4,6-trione

InChI

InChI=1S/C17H13BrN2O4/c1-19-15(21)13(16(22)20(2)17(19)23)9-12-7-8-14(24-12)10-3-5-11(18)6-4-10/h3-9H,1-2H3

InChI Key

QTBDVYTYYWCHBL-UHFFFAOYSA-N

Canonical SMILES

CN1C(=O)C(=CC2=CC=C(O2)C3=CC=C(C=C3)Br)C(=O)N(C1=O)C

Origin of Product

United States

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